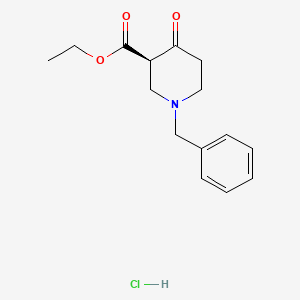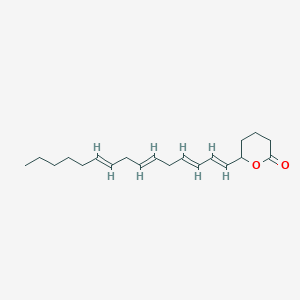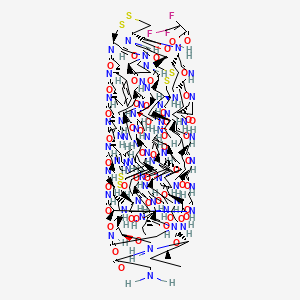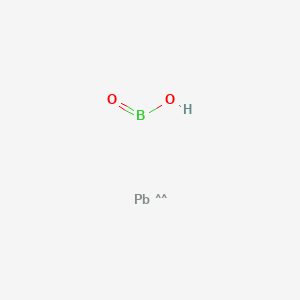
Fluorescent Brightener 357 (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescent Brightener 357, also known as C.I. Fluorescent Brightener 357, is a widely used fluorescent agent. It is commonly employed in various industries, including textiles, plastics, and detergents, to enhance the whiteness and brightness of materials. This compound absorbs ultraviolet light and re-emits it as visible blue light, creating an optical illusion of enhanced whiteness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 357 involves multiple steps, typically based on multi-component reactions. The process includes methyleneation and cyclization reactions, followed by substitution reactions involving derivatives of terephthalic acid .
Industrial Production Methods: Industrial production of Fluorescent Brightener 357 generally follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in the form of a yellowish crystalline powder or granules .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, affecting its fluorescent properties.
Substitution: Substitution reactions, particularly involving aromatic rings, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as anilines and triazines are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various triazine-stilbene compounds .
Scientific Research Applications
Fluorescent Brightener 357 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical analyses and experiments.
Biology: Employed in the study of cell wall architecture and quantification of fungal cells.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, paper, and detergent industries to enhance the whiteness and brightness of products
Mechanism of Action
The mechanism of action of Fluorescent Brightener 357 involves the absorption of ultraviolet light and re-emission of visible blue lightThe emitted blue light enhances the perceived whiteness of materials by neutralizing yellow or dull tints .
Comparison with Similar Compounds
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 4,4’-Bis(benzoxazolyl)-cis-stilbene
- 2,5-Bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 357 is unique due to its high solubility in water and its ability to produce a strong fluorescent effect even at low concentrations. Compared to other similar compounds, it offers better stability and efficiency in various applications, making it a preferred choice in many industries .
Properties
CAS No. |
83512-97-4 |
|---|---|
Molecular Formula |
C40H38N12Na6O18S6 |
Molecular Weight |
1305.1 g/mol |
IUPAC Name |
hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b10-9+;;;;;; |
InChI Key |
KMPSLWWDIJFERN-PTNBLCRGSA-H |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
![5-Isoxazolamine, N-[(4-methoxyphenyl)methylene]-3-phenyl-](/img/structure/B12340558.png)

![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)


![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)




![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)

